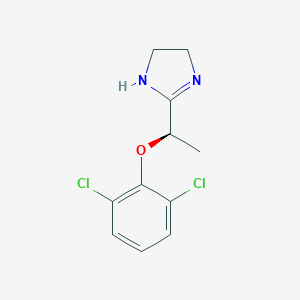
Levlofexidine
Overview
Description
Levlofexidine is the R-enantiomer of lofexidine, a centrally acting alpha2-adrenergic receptor agonist. It is primarily used to help relieve symptoms of opioid withdrawal in individuals with opioid dependency . This compound is also known for its potential use as a short-acting antihypertensive agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levlofexidine can be synthesized through a multi-step process involving the following key steps :
Stage 1: ®-(-)-2-(2,6-dichlorophenoxy)propionamide is reacted with trimethoxonium tetrafluoroborate in dichloromethane for 36 hours.
Stage 2: The resulting product is then reacted with ethylenediamine in dichloromethane at temperatures ranging from 0 to 20 degrees Celsius.
The final product is obtained through recrystallization from boiling hexanes, yielding pure this compound as white needles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Levlofexidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents to yield reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenoxy and imidazoline moieties, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Levlofexidine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alpha2-adrenergic receptor agonists and their interactions.
Medicine: The primary medical application of this compound is in the management of opioid withdrawal symptoms.
Industry: this compound is used in the pharmaceutical industry for the development of medications targeting opioid withdrawal and other related conditions.
Mechanism of Action
Levlofexidine exerts its effects by acting as a potent alpha2-adrenergic receptor agonist . It binds to alpha2-adrenergic receptors in the central nervous system, leading to a decrease in the release of norepinephrine. This results in reduced sympathetic outflow and alleviation of withdrawal symptoms in individuals with opioid dependency . This compound also has moderate agonistic affinity towards other receptors, including Alpha-1A adrenergic receptor and several serotonin receptors .
Comparison with Similar Compounds
Levlofexidine is structurally and functionally similar to lofexidine, clonidine, and other alpha2-adrenergic receptor agonists . this compound is unique in its specific enantiomeric form, which may contribute to its distinct pharmacological profile. Similar compounds include:
Lofexidine: The racemic mixture of which this compound is the R-enantiomer.
Clonidine: Another alpha2-adrenergic receptor agonist used for similar indications.
Guanfacine: An alpha2-adrenergic receptor agonist used primarily for treating ADHD.
This compound’s uniqueness lies in its specific enantiomeric form and its targeted use in opioid withdrawal management .
Properties
IUPAC Name |
2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAGQUYOIHWFS-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024657 | |
| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81447-78-1 | |
| Record name | Levlofexidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVLOFEXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SPW497X0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
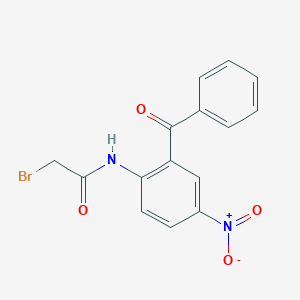
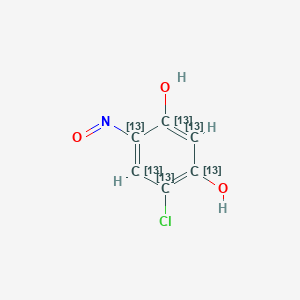

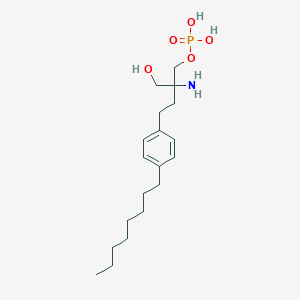



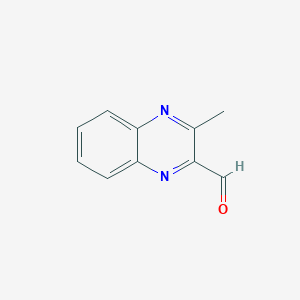
![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)
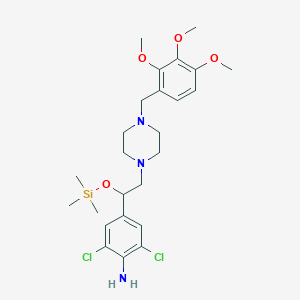
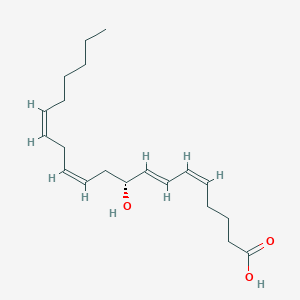
![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)
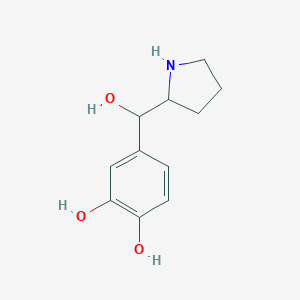
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)
